Dihydrolipoic acid
Overview
Description
Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid. This carboxylic acid features a pair of thiol groups, making it a dithiol. It is optically active, but only the R-enantiomer is biochemically significant. The lipoic acid/dihydrolipoic acid pair participate in a variety of biochemical transformations .
Mechanism of Action
Target of Action
Dihydrolipoic acid (DHLA) primarily targets several proteins and enzymes in the body. These include the Glycine cleavage system H protein, mitochondrial , the Dihydrolipoyllysine-residue acetyltransferase component of pyruvate dehydrogenase complex, mitochondrial , and the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 3, mitochondrial . These targets play crucial roles in various biochemical reactions and metabolic pathways.
Biochemical Pathways
DHLA affects several biochemical pathways. It is known to regenerate endogenous antioxidants such as vitamins C and E . It also neutralizes free radicals by forming the corresponding lipoic acid . Furthermore, it has the property of reducing the oxidized forms of other antioxidant agents such as vitamin C and E, and glutathione .
Pharmacokinetics
It is known that dhla is synthesized enzymatically in plant and animal mitochondria from octanoic acid and cysteine .
Result of Action
The molecular and cellular effects of DHLA’s action are diverse. It acts as a biological antioxidant, neutralizing free radicals and reducing oxidative stress . It also regenerates endogenous antioxidants and reduces the oxidized forms of other antioxidant agents .
Action Environment
The action, efficacy, and stability of DHLA can be influenced by various environmental factors. For instance, the presence of other antioxidants in the body can enhance the antioxidant activity of DHLA . Additionally, the dietary intake of DHLA can affect its bioavailability .
Biochemical Analysis
Biochemical Properties
Dihydrolipoic acid plays a significant role in various biochemical reactions. It is the reduced and primarily active antioxidant form of α-lipoic acid, which is a co-factor for several important enzymes including pyruvate dehydrogenase, succinyl CoA dehydrogenase in the Krebs cycle, and some of the enzymes in the metabolism of amino acids . DHLA also has many biochemical functions acting as biological antioxidants, as metal chelators, reducing the oxidized forms of other antioxidant agents such as vitamin C and E .
Cellular Effects
Molecular Mechanism
DHLA exercises an antioxidant effect directly by donating electrons to a pro-oxidant or an oxidized molecule . It can regenerate reduced vitamin C from dehydroascorbic acid and it can indirectly regenerate vitamin E back from its oxidized state . DHLA also exerts a preventive effect via ERK/Nrf2/HO-1/ROS/NLRP3 pathway in LPS-induced sickness behavior rats .
Temporal Effects in Laboratory Settings
DHLA has been shown to exert preventive effects in lipopolysaccharide (LPS)-induced sickness behavior rats . The DHLA treatment increased the expression of ERK, Nrf2, and HO-1 but decreased the ROS generation levels and reduced the expression of NLRP3, caspase-1, and IL-1β in LPS-induced sickness behavior rats .
Dosage Effects in Animal Models
The effects of DHLA on animal models have not been extensively studied. It has been shown to exert preventive effects in lipopolysaccharide (LPS)-induced sickness behavior rats .
Metabolic Pathways
DHLA is involved in several metabolic pathways. Its metabolic pathway involves the reduction of ALA to DHLA followed by the S-methylation of the reduced metabolite. Further S,S-dimethylation and subsequent one or two β-oxidation reactions yield 2 and 4 carbon shorter metabolites, respectively .
Transport and Distribution
The absorption of DHLA was attenuated by the co-administration of medium-chain fatty acids, leading to the hypothesis that the monocarboxylate transporter was the most potent carrier for intestinal absorption of DHLA . In addition, a sodium-dependent multivitamin transporter has been identified .
Subcellular Localization
The mitochondrial localization of DHLA is unequivocal, but its presence and function in the nucleus were also demonstrated, generating acetyl-CoA, crucial for histone acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrolipoic acid can be synthesized from lipoic acid through reduction processes. One common method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction typically takes place in an ethanol solution under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the distillation of this compound or the extraction of this compound from a protic solution using organic solvents at specific pH levels. These processes ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Dihydrolipoic acid undergoes various types of reactions, including:
Oxidation: this compound can be oxidized back to lipoic acid.
Reduction: It can act as a reducing agent, regenerating endogenous antioxidants such as vitamins C and E.
Substitution: The thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides can react with the thiol groups under mild conditions.
Major Products
Oxidation: Lipoic acid is the major product.
Reduction: Regenerated antioxidants like vitamins C and E.
Substitution: Various substituted thiol derivatives depending on the electrophile used.
Scientific Research Applications
Dihydrolipoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent and in the synthesis of various thiol-containing compounds.
Biology: It plays a role in cellular metabolism and acts as a coenzyme in several enzymatic reactions.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: The oxidized form of dihydrolipoic acid, also known for its antioxidant properties.
Glutathione: Another thiol-containing antioxidant that plays a crucial role in cellular defense against oxidative stress.
Cysteine: An amino acid with a thiol group, involved in the synthesis of proteins and other biomolecules.
Uniqueness
This compound is unique due to its ability to regenerate endogenous antioxidants and its dual role as both an antioxidant and a coenzyme. Unlike glutathione and cysteine, this compound can readily cross the blood-brain barrier, making it particularly valuable in neuroprotective applications .
Properties
IUPAC Name |
6,8-bis(sulfanyl)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHEQBZOYJLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861946 | |
Record name | 6,8-Dihydrothioctic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrolipoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
462-20-4 | |
Record name | Dihydrolipoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrolipoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dihydrothioctic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-disulfanyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROTHIOCTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrolipoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does dihydrolipoic acid (DHLA) exert its antioxidant effects?
A1: DHLA, the reduced form of α-lipoic acid, acts as a potent antioxidant through several mechanisms. It directly scavenges free radicals like hydroxyl radicals [] and reduces the phenoxyl radical of etoposide []. DHLA also participates in a redox cycle with ascorbate, regenerating it from its oxidized form, dehydroascorbate [, , ]. This recycling of ascorbate contributes to maintaining a robust antioxidant network in cells [].
Q2: Does DHLA have any pro-oxidant activities?
A2: While primarily known for its antioxidant properties, DHLA can exhibit pro-oxidant behavior under specific conditions. For example, it can stimulate superoxide anion production in rat liver mitochondria []. Additionally, the oxidation of DHLA can generate a disulfide radical anion, which reacts with oxygen to form superoxide, a reactive oxygen species with pro-oxidant potential [].
Q3: How does DHLA interact with glutathione in the cellular antioxidant system?
A3: DHLA can indirectly support the regeneration of vitamin E by reducing oxidized glutathione (GSSG) to its reduced form, glutathione (GSH) []. This interplay between DHLA, glutathione, and vitamin E highlights the interconnected nature of the cellular antioxidant network []. Additionally, DHLA can increase intracellular glutathione levels by improving cystine utilization, bypassing the need for the cystine/glutamate antiporter [].
Q4: What is the role of DHLA in the redox regulation of mitochondrial aldehyde dehydrogenase (ALDH-2)?
A4: DHLA can restore the activity of ALDH-2, a mitochondrial enzyme involved in detoxification pathways, after its inactivation by reactive oxygen species like superoxide and peroxynitrite []. This restorative effect is attributed to DHLA's ability to reduce a disulfide bond at the enzyme's active site.
Q5: What is the molecular formula and weight of DHLA?
A5: DHLA has the molecular formula C8H16O2S2 and a molecular weight of 208.33 g/mol.
Q6: What spectroscopic techniques are used to characterize DHLA?
A6: Several spectroscopic techniques are employed to characterize DHLA, including:
- NMR Spectroscopy: Used to determine the structure and study the chemical environment of DHLA and its derivatives [].
- UV-Vis Spectroscopy: DHLA absorbs UV light around 330 nm due to its strained five-membered ring. This property is useful for quantifying its concentration [].
- Electron Spin Resonance (ESR) Spectroscopy: Used to detect and characterize the radical species generated during the oxidation of DHLA [].
- X-ray Absorption Near Edge Structure (XANES) Spectroscopy: Can provide information about the binding mode of DHLA to nanoparticles [].
Q7: What alternative ligands can be used to improve the properties of DHLA-capped QDs?
A8: Compact zwitterionic ligands based on DHLA have been explored to create smaller QDs with improved colloidal stability and reduced nonspecific interactions in biological environments compared to DHLA-PEG coated QDs [].
Q8: How stable is DHLA, and what strategies can enhance its stability and bioavailability?
A9: DHLA can undergo oxidation to form α-lipoic acid. This interconversion is influenced by factors like pH and the presence of oxidizing agents. While specific formulation strategies to enhance DHLA's stability are limited in the provided literature, research suggests that administering α-lipoic acid could indirectly increase DHLA levels in vivo due to its intracellular reduction to DHLA [, ].
Q9: What is the role of DHLA in protecting against lipid peroxidation?
A10: DHLA can protect against lipid peroxidation, a damaging process affecting cell membranes, by directly scavenging peroxyl radicals and indirectly by supporting the recycling of other antioxidants like vitamin E and glutathione [, ].
Q10: How does DHLA interact with enzymes containing dithiol groups?
A11: DHLA, with its two thiol groups, can interact with and modulate the activity of enzymes containing dithiol groups. For instance, DHLA can inhibit elastase activity in cystic fibrosis sputum, potentially by disrupting disulfide bonds within the enzyme [].
Q11: What are the effects of DHLA on cellular signaling pathways?
A12: DHLA can influence cellular signaling pathways, particularly those related to oxidative stress. For example, it has been shown to suppress the expression of the proto-oncogene c-fos, which is involved in the cellular response to growth factors and oxidative stress [, ].
Q12: Can DHLA be used to repair oxidative damage to proteins?
A13: Yes, DHLA can act as a cofactor for the enzyme peptide methionine sulfoxide reductase (PMSR) [, ]. This enzyme catalyzes the reduction of methionine sulfoxide, a common oxidative modification in proteins, back to methionine, thereby repairing oxidative damage.
Q13: Are there any safety concerns regarding the use of DHLA?
A14: While generally considered safe, DHLA can exert cytotoxic effects at higher concentrations. Studies on mouse embryos showed that DHLA concentrations above 50 μM induced apoptosis and negatively impacted embryonic development []. This finding underscores the importance of carefully considering dosage and potential risks associated with DHLA exposure.
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